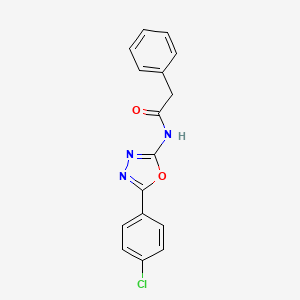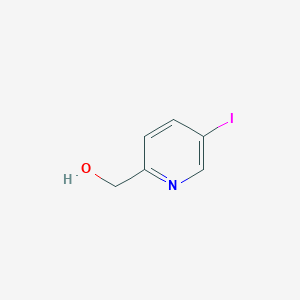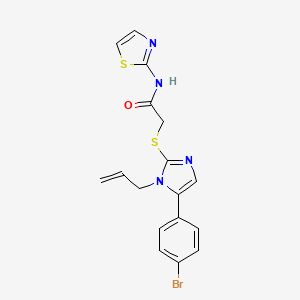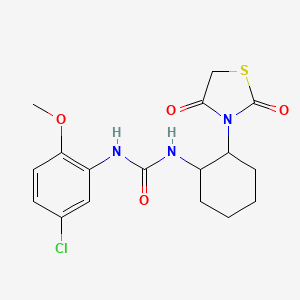
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is substituted with a 4-chlorophenyl group, a phenylacetamide group, and a hydrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the attached groups. Techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to analyze the structure .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The oxadiazole ring might participate in electrophilic substitution reactions, and the amide group could be involved in hydrolysis reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents. The compound’s melting point, boiling point, and other properties could be determined experimentally .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The synthesis of this compound has been explored for its antiviral potential. In a study by Chen et al., a series of sulfonamide derivatives, including the title compound, were synthesized from 4-chlorobenzoic acid. Notably, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . Further investigations into its antiviral mechanisms and potential applications in viral disease management are warranted.
Antitubercular Agents
While not directly studied for tuberculosis, related 1,3,5-oxadiazole derivatives have shown promise as antitubercular agents . Given the structural similarities, it’s worth exploring whether N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide could exhibit similar effects against Mycobacterium tuberculosis.
Antifungal Properties
Sulfonamide derivatives, including those containing 1,3,4-thiadiazole moieties, have been reported to possess antifungal activity . Investigating the efficacy of our compound against fungal pathogens could provide valuable insights.
Herbicidal Applications
Previous research has highlighted the herbicidal properties of certain sulfonamide derivatives . Although not specifically tested for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide, it might be worthwhile to explore its potential as an herbicide.
Anticonvulsant Activity
Other 1,3,4-thiadiazoles have displayed anticonvulsant properties . While our compound hasn’t been directly studied in this context, it could be an interesting avenue for investigation.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It has been synthesized and tested against three mycobacterium tuberculosis cell lines . This suggests that the compound may target certain proteins or enzymes essential for the survival and replication of Mycobacterium tuberculosis.
Mode of Action
The activities of this compound can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group
Biochemical Pathways
Given its antitubercular activity, it is plausible that it interferes with the biochemical pathways essential for the growth and survival of mycobacterium tuberculosis .
Result of Action
It has been reported that this compound exhibits activity against mycobacterium tuberculosis cell lines , suggesting that it may inhibit the growth of these cells.
Eigenschaften
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-13-8-6-12(7-9-13)15-19-20-16(22-15)18-14(21)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKJRJKHDFEUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2588941.png)
![1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2588942.png)

![5-methyl-1-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2588947.png)


![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2588953.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone](/img/structure/B2588955.png)
![N-allyl-2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/no-structure.png)


![6-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2588963.png)